3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate
Description
3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate is a pyrrolidine derivative featuring a substituted heterocyclic core. The compound includes a pyrrolidine ring (a five-membered amine) with three distinct substituents: a methyl group at position 3, a 2-propynyl (propargyl) group at position 1, and a 2-thienyl (thiophene) moiety at position 2. The ethanedioate (oxalate) counterion enhances solubility and stability, typical of carboxylate salts in pharmaceutical or agrochemical intermediates.
Structural determination of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and analysis .
Properties
CAS No. |
73604-80-5 |
|---|---|
Molecular Formula |
C14H17NO4S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
3-methyl-1-prop-2-ynyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C12H15NS.C2H2O4/c1-3-7-13-8-6-12(2,10-13)11-5-4-9-14-11;3-1(4)2(5)6/h1,4-5,9H,6-8,10H2,2H3;(H,3,4)(H,5,6) |
InChI Key |
HZHRNYNKLVGWAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CC#C)C2=CC=CS2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate, we analyze structurally related pyrrolidine and heterocyclic derivatives from the literature.
Structural and Functional Analogues
Key Observations:
Counterion Impact: The ethanedioate salt in the target compound contrasts with the lactam (dione) structure in 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione. Ethanedioate likely improves aqueous solubility compared to the neutral dione, which may exhibit lower solubility due to hydrogen bonding in the lactam .
In contrast, fluorinated pyridine derivatives (e.g., the compound in ) prioritize electronic effects for reactivity or stability .
Synthetic Complexity : The target compound’s propynyl group enables alkyne-based reactions (e.g., Huisgen cycloaddition), whereas the TBDMS-protected pyrrolidine in emphasizes steric protection for selective functionalization .
Research Findings
- Synthesis Yield: The pyrrolidine-2,3-dione analog () achieved a 77.3% yield under mild conditions (80°C, ethanol), suggesting that the target compound’s synthesis might require optimized conditions due to the steric bulk of the thienyl and propynyl groups .
- Crystallography : SHELX-based refinement () is critical for resolving conformational details in such substituted pyrrolidines, particularly for analyzing the ethanedioate salt’s ionic interactions .
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